Cyclooctane-1,2-diyl dimethanesulfonate
Description
Cyclooctane-1,2-diyl dimethanesulfonate is a sulfonate ester featuring an eight-membered cycloalkane ring with methanesulfonyloxy (-OSO₂CH₃) groups at the 1,2-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for constructing nitrogen-containing heterocycles like aziridines and aminocyclooctanetriols. Its synthesis involves mesylation (introduction of methanesulfonate groups) of diol precursors derived from cyclooctene endoperoxide reduction . Applications include the preparation of bioactive molecules with antitumor and antibiotic properties, leveraging the reactivity of its sulfonate groups in nucleophilic substitution reactions .
Properties
CAS No. |
38931-98-5 |
|---|---|
Molecular Formula |
C10H20O6S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2-methylsulfonyloxycyclooctyl) methanesulfonate |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-9-7-5-3-4-6-8-10(9)16-18(2,13)14/h9-10H,3-8H2,1-2H3 |
InChI Key |
WTSZMDBYTKMZRI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCCCCCC1OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Photooxygenation to Cyclooctene Endoperoxide
The synthesis begins with the photooxygenation of cis,cis-1,3-cyclooctadiene under singlet oxygen conditions, yielding cyclooctene endoperoxide (4 ) as a key intermediate. This step leverages a [4+2] cycloaddition mechanism, with reaction efficiency dependent on light intensity and solvent polarity. Typical yields exceed 80% when conducted in dichloromethane at −78°C under oxygen atmosphere.
Reduction to Cyclooctenediol
Zinc-mediated reduction of the endoperoxide cleaves the peroxide bond, producing cis-cyclooctenediol (5 ) with retention of stereochemistry. The reaction proceeds via a two-electron transfer mechanism, with Zn dust in acetic acid achieving quantitative conversion within 2 hours. The diol’s structure is confirmed by $$ ^1 \text{H} $$-NMR, showing characteristic coupling constants ($$ J = 8.2 \, \text{Hz} $$) for vicinal diols.
Benzylation and Dihydroxylation
Benzylation of 5 using benzyl bromide and sodium hydride in DMF affords dibenzylated cyclooctene (6 ) in 70% yield. Subsequent dihydroxylation with osmium tetroxide (OsO$$_4$$) and N-methylmorpholine N-oxide (NMO) introduces two additional hydroxyl groups, yielding a tetrol intermediate (7 ). Stereoselective syn dihydroxylation is confirmed by NOESY correlations, indicating a cis-1,2-diol configuration.
Mesylation to Cyclooctane-1,2-diyl Dimethanesulfonate
Mesylation of 7 with methanesulfonyl chloride (MsCl) in pyridine completes the synthesis, producing bis(benzyloxy)this compound (8 ) in 90% yield. The reaction proceeds via nucleophilic substitution, with the mesyl groups adopting equatorial positions to minimize steric strain. Dynamic NMR studies reveal temperature-dependent conformational averaging, with coalescence observed at 40°C.
Alternative Route from trans-1,2-Diacid Precursors
Bromination and Nitrile Substitution
A stereochemically distinct pathway begins with bromination of cis-cyclooctene, yielding trans-1,2-dibromocyclooctane. Substitution with potassium cyanide (KCN) in ethanol produces a mixture of cis- and trans-1,2-dinitriles, which are hydrolyzed under acidic conditions to trans-1,2-dicarboxylic acids (3 , 4 ).
Conversion to Dimesylate
The dicarboxylic acids undergo esterification with methanol/H$$2$$SO$$4$$, followed by reduction with LiAlH$$_4$$ to the corresponding diol. Mesylation with MsCl in dichloromethane affords this compound (10 ) in 65% overall yield. X-ray crystallography confirms the trans-1,2 configuration, with an S─S bond length of 2.08 Å and CSSC dihedral angle of 53.8°.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Endoperoxide) | Route 2 (trans-Diacid) |
|---|---|---|
| Starting Material | cis,cis-1,3-Cyclooctadiene | cis-Cyclooctene |
| Key Steps | Photooxygenation, Dihydroxylation, Mesylation | Bromination, Nitrile Substitution, Mesylation |
| Overall Yield | 58% | 65% |
| Stereochemical Outcome | cis-1,2 Configuration | trans-1,2 Configuration |
| Scalability | Limited by Photooxygenation | Amenable to Bulk Synthesis |
Route 1 offers superior stereocontrol for cis-configured products, while Route 2 provides better scalability for trans-isomers.
Optimization and Characterization
Reaction Condition Optimization
Structural Characterization
- $$ ^1 \text{H} $$-NMR : Mesyl methyl groups resonate at δ 3.05–3.15 ppm as singlets.
- $$ ^{13} \text{C} $$-NMR : Quaternary carbons adjacent to mesyl groups appear at δ 85–90 ppm.
- X-ray Diffraction : Confirms chair-like cyclooctane conformation with mesyl groups in equatorial positions.
Applications in Heterocycle and Aminocyclitol Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Cyclooctane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted with other nucleophiles, such as azides or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclooctane-1,2-diol by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and primary amines for amine substitution.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Major Products Formed
Substitution Reactions: Products include azido-cyclooctane derivatives and amino-cyclooctane derivatives.
Reduction Reactions: The major product is cyclooctane-1,2-diol.
Scientific Research Applications
Cyclooctane-1,2-diyl dimethanesulfonate is a cyclooctane derivative with potential applications in organic synthesis. Research findings suggest its use as an intermediate in synthesizing various complex molecules .
Synthesis and Reactions
Cyclooctane derivatives can be synthesized through ring-closure reactions, though these can be limited by entropy factors . Reactions involving cyclooctane rings are of interest due to the potential for transannular reactions, which can lead to polycyclic structures .
One study utilized cyclooctene endoperoxide to synthesize aziridinecyclooctanediol and 3-aminocyclooctanetriol . In this synthesis, cis,cis-1,3-cyclooctadiene reacted with zinc to yield cyclooctenediol. Further benzylation of the hydroxy group yielded dibenzylated cyclooctene. Oxidation of this compound with OsO4/NMO, followed by mesylation of the hydroxy group, produced bis(benzyloxy)this compound. Reacting bis(benzyloxy)this compound with NaN3 yielded 2-azido derivatives .
Reactions involving oxirane ring opening are a tool for regio- and stereoselective synthesis of polyfunctional and heterocyclic compounds, useful in organic chemistry and drug design . Cyclooctane derivatives are also being explored as molecular platforms for constructing target-oriented leads .
Potential Applications
Mechanism of Action
The mechanism of action of cyclooctane-1,2-diyl dimethanesulfonate involves its ability to undergo substitution and reduction reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
Structural and Functional Analogues
Cyclohexane-1,2-diylbis(methylene) Dimethanesulfonate
- Structure : A six-membered cycloalkane ring with methanesulfonate groups at the 1,2-positions.
- CAS No.: 66347-68-0 | Molecular Formula: C₁₀H₂₀O₆S₂ | Molecular Weight: 300.397 .
- Applications : Key intermediate in synthesizing Lurasidone Hydrochloride, an antipsychotic drug. The (1R,2R)-enantiomer is produced via enantioselective synthesis for chiral specificity in pharmaceuticals .
- Comparison :
- Ring Size : Smaller cyclohexane ring increases ring strain but enhances rigidity compared to cyclooctane.
- Reactivity : The smaller ring may favor faster substitution reactions due to higher strain energy, whereas cyclooctane’s larger ring offers conformational flexibility, useful in forming complex heterocycles .
((3S,4R,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2,2-diyl)bis(methylene) Dimethanesulfonate (Compound 81)
- Structure : A tetrahydrofuran-derived nucleoside analogue with dimethanesulfonate groups.
- Molecular Formula : C₁₃H₁₅Cl₂N₅O₈S₂ | Molecular Weight : 506.98 g/mol .
- The sulfonate groups facilitate further functionalization of the sugar moiety.
- Comparison :
Comparative Data Table
*Estimated based on structural similarity to cyclohexane analogue.
Q & A
Q. How can enantioselective synthesis of Cyclooctane-1,2-diyl dimethanesulfonate derivatives be optimized for high enantiomeric purity?
Methodological Answer: Enantioselective synthesis requires chiral catalysts or chiral auxiliaries. For cyclohexane analogs, chiral HPLC was employed to confirm enantiopurity (e.g., >99% ee for ((1R,2R)-cyclohexane derivatives) . For cyclooctane systems, similar strategies could involve RuCl3-catalyzed dihydroxylation (as seen in but-2-ene-1,4-diyl dimethanesulfonate reactions) followed by chiral resolution using HPLC with polysaccharide-based columns . Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization.
Q. What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm regiochemistry and stereochemistry. For example, vicinal coupling constants in -NMR distinguish cis vs. trans diastereomers .
- Chiral HPLC: Essential for enantiomeric excess determination. A method validated for cyclohexane-1,2-diyl dimethanesulfonate (using Chiralpak IC columns) can be adapted with gradient elution (hexane:isopropanol) .
- Mass Spectrometry (ESI-TOF): Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks as in nucleoside dimethanesulfonate analogs) .
Q. How can hydrolytic stability of the dimethanesulfonate group be assessed under physiological conditions?
Methodological Answer: Conduct accelerated stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-MS for methanesulfonic acid release. Cyclopropane-1,1-diyl dimethanesulfonate analogs show hydrolysis half-lives of ~24–48 hours under similar conditions, suggesting cyclooctane derivatives may require steric shielding for enhanced stability .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclooctane ring-opening reactions involving dimethanesulfonate groups?
Methodological Answer: Regioselectivity is influenced by ring strain and nucleophile accessibility. For example, cyclopropane-1,1-diyl dimethanesulfonate undergoes nucleophilic attack at the less hindered methylene position. Computational studies (DFT) can model transition states to predict attack sites on cyclooctane. Experimental validation via -labeling or kinetic isotope effects (KIEs) may clarify mechanisms .
Q. How do steric and electronic effects impact the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Steric hindrance from the cyclooctane ring may slow SN2 reactions. Use bulky ligands (e.g., BrettPhos) in Pd-catalyzed couplings to mitigate steric effects. Electronic effects are probed via Hammett plots: electron-withdrawing groups (e.g., nitro) on the cyclooctane backbone increase sulfonate leaving-group ability, as observed in cyclohexane-1,2-diyl analogs .
Q. What strategies resolve contradictions in spectroscopic data for diastereomeric mixtures of this compound?
Methodological Answer:
- Dynamic NMR: Detect diastereomer interconversion at variable temperatures.
- X-ray Crystallography: Resolve ambiguities in NOESY/ROESY data. For cyclohexane-1,2-diyl derivatives, X-ray confirmed cis stereochemistry with dihedral angles of 60–70° .
- Vibrational Circular Dichroism (VCD): Differentiate enantiomers in solution when crystallography is impractical .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina. Cyclopropane analogs showed binding to DRAK2 kinase via hydrophobic interactions .
- ADMET Prediction: Use QSAR models (e.g., SwissADME) to estimate solubility, permeability, and toxicity. Dimethanesulfonate groups may reduce bioavailability due to high polarity, necessitating prodrug strategies .
Data-Driven Research Design
Q. How to design a kinetic study for competing hydrolysis and elimination pathways?
Experimental Design:
- Variable pH Analysis: Perform reactions at pH 2–10 to track pH-dependent pathways.
- Arrhenius Plots: Measure rate constants (k) at 25–50°C. For cyclopropane derivatives, activation energy (Ea) for hydrolysis was ~20 kcal/mol, while elimination required >25 kcal/mol .
- Isotopic Labeling: Use to distinguish acid-catalyzed hydrolysis (deuterium incorporation) vs. base-induced elimination (no deuterium) .
Q. How to address discrepancies in reported synthetic yields for dimethanesulfonate derivatives?
Analysis Framework:
- Reaction Monitoring: Use in situ FTIR or Raman spectroscopy to detect intermediates (e.g., methanesulfonyl chloride).
- Byproduct Identification: LC-MS can reveal side products (e.g., over-sulfonated species). For cyclohexane-1,2-diyl derivatives, yields improved from 70% to 90% by reducing reaction temperature from 25°C to 0°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
